2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyrimidine ring system, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with guanidine derivatives can yield the desired pyrrolopyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific kinases and other molecular targets.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell proliferation, apoptosis, and other critical biological processes .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: A close analog with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Another related compound with potential as a kinase inhibitor.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring system, exhibiting diverse biological activities.
Uniqueness: 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-2-8-10-4-6-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3 |
InChI Key |
QZSKCCGHFJFUOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C2CNCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.